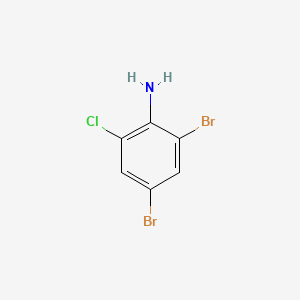

2,4-Dibromo-6-chloroaniline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dibromo-6-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFROLNRQDCAZCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401668 | |

| Record name | 2,4-Dibromo-6-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-18-0 | |

| Record name | 2,4-Dibromo-6-chloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-6-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Preparation Methodologies of 2,4 Dibromo 6 Chloroaniline

Electrophilic Aromatic Substitution Approaches

The most common method for synthesizing 2,4-dibromo-6-chloroaniline involves electrophilic aromatic substitution on an aniline (B41778) derivative. The amino group of the aniline ring is a strong activating group, directing incoming electrophiles to the ortho and para positions.

Controlled Bromination of p-Chloroaniline

A direct and widely used method for preparing this compound is the controlled bromination of p-chloroaniline. This process involves the careful addition of bromine to p-chloroaniline, leading to the substitution of bromine atoms at the two available ortho positions relative to the amino group.

The bromination of anilines proceeds through an electrophilic aromatic substitution mechanism. The -NH₂ group strongly activates the aromatic ring, facilitating the attack on the electrophile. allen.inbyjus.com In the presence of molecular bromine (Br₂), a bromonium ion (Br⁺) or a polarized bromine molecule acts as the electrophile. The electron-rich aniline ring attacks the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the brominated product. The formation of the bromonium ion is a critical step, and its reactivity can be influenced by the solvent and other species present in the reaction mixture. pearson.comchemtube3d.comajrconline.org

The selectivity of the bromination of p-chloroaniline is highly dependent on the reaction conditions. To achieve the desired this compound, careful control of temperature and the stoichiometry of bromine is crucial. The reaction is typically carried out at low temperatures, often between 0–5°C, to minimize over-bromination and the formation of byproducts. The choice of solvent also plays a significant role. Acetic acid is a commonly used solvent as it can help to moderate the reactivity of the aniline and stabilize intermediates.

Table 1: Influence of Reaction Conditions on Bromination of p-Chloroaniline

| Parameter | Condition | Effect on Selectivity |

| Temperature | 0–5°C | Favors dibromination at positions 2 and 6, minimizes polybromination. |

| Elevated Temperatures | Increases the likelihood of over-bromination and side reactions. | |

| Bromine Equivalents | Stoichiometric (2 eq.) | Promotes the formation of the desired dibromo product. |

| Excess Bromine | Leads to the formation of polybrominated byproducts. | |

| Solvent | Acetic Acid | Helps to control reactivity and can stabilize intermediates. |

| Dichloromethane | A common aprotic solvent for bromination reactions. |

This table provides a generalized overview of the impact of reaction conditions on the bromination of p-chloroaniline.

In the bromination of p-chloroaniline, the primary desired product is this compound. However, due to the high activation of the aniline ring, the formation of polybrominated byproducts is a common issue. If the reaction conditions are not carefully controlled, over-bromination can occur, leading to the formation of 2,4,6-tribromoaniline (B120722) if the starting material contains any unchlorinated aniline. The primary byproduct of concern in the direct bromination of p-chloroaniline is the formation of products with fewer than two bromine substitutions if the reaction does not go to completion. Careful monitoring of the reaction progress and precise control over the amount of brominating agent are essential to minimize these impurities.

One-Pot Synthetic Strategies Involving Diazotization

Table 2: Key Parameters in the One-Pot Synthesis from p-Nitroaniline

| Parameter | Reagent/Condition | Molar Ratio (p-Nitroaniline:Reagent) | Temperature Range |

| Medium | Sulfuric Acid (20-98%) | 1 : 2.0-8.0 | 10-90°C (pulping) |

| Brominating Agent | Bromine or Bromide Salt | 1 : 1.0-2.5 | 20-70°C |

| Oxidant | Hydrogen Peroxide, Chlorine, etc. | 1 : 0.4-2.5 | 20-60°C |

| Diazotizing Agent | Nitrosyl sulfuric acid or Sodium Nitrite | 1 : 1.0-1.2 | 20-50°C |

This data is derived from a patented method for the synthesis of 2,6-dibromo-4-nitroaniline (B165464) diazosalts and illustrates the typical reaction parameters. google.com

Subsequent Reduction and Halogen Substitution Sequences

A primary and effective strategy for synthesizing polysubstituted anilines like this compound involves the reduction of a corresponding nitroaromatic precursor. researchgate.netnih.gov This "late-stage" reduction is often preferred because it avoids issues related to the high reactivity of the aniline group during halogenation, which can lead to over-halogenation or a mixture of products that are difficult to separate. derpharmachemica.com

The most direct application of this method would be the reduction of 2,4-dibromo-6-chloronitrobenzene. This reduction step can be achieved through various established methods:

Catalytic Hydrogenation: Using hydrogen gas with a catalyst such as Palladium on carbon (Pd/C) is a common and efficient method. mdpi.com Supported gold catalysts (e.g., Au/TiO₂ or Au/Fe₂O₃) have also been shown to be highly chemoselective for the reduction of nitro groups, even in the presence of other reducible functional groups. nih.gov

Metal/Acid Systems: The classic Béchamp reduction using iron powder in the presence of an acid like hydrochloric acid (HCl) is a well-tolerated and practical method for converting nitroarenes to anilines. researchgate.net Other systems like zinc dust in water have also been developed as a robust and more environmentally friendly ("green") protocol. researchgate.net

Electrocatalytic Reduction: A modern approach involves the electrocatalytic reduction of nitrobenzenes. This method can be performed in aqueous solutions at room temperature using a polyoxometalate redox mediator, offering a highly selective and sustainable alternative to traditional methods that require high temperatures or hydrogen gas. acs.org

The synthesis of the 2,4-dibromo-6-chloronitrobenzene precursor itself requires a regiocontrolled, multi-step halogenation process, where the order of halogen introduction is critical to achieving the desired substitution pattern.

An alternative, though often less direct, pathway involves sequential halogenation of a simpler aniline derivative. This process is complicated by the strong activating and ortho-, para-directing nature of the amino group. derpharmachemica.comchemistrysteps.com To control the reaction, the amino group is typically protected, for example, by converting it to an acetanilide (B955). This amide is still an ortho-, para-director but is less activating, which helps prevent over-substitution and can influence the position of the incoming halogen due to steric hindrance. chemistrysteps.com A potential, albeit challenging, sequence could start with 4-chloroaniline, followed by protection, sequential bromination, and final deprotection.

Comparative Analysis of Synthetic Routes for Halogenated Anilines

The synthesis of halogenated anilines is a cornerstone of industrial and pharmaceutical chemistry. The methods chosen often depend on the desired substitution pattern, required purity, and scalability.

Evaluation of Existing Methodologies for Monobrominated Analogs

The preparation of monobrominated anilines serves as a fundamental case study for the challenges in regioselective halogenation. Direct bromination of aniline is difficult to control and often results in polybromination, yielding 2,4,6-tribromoaniline. derpharmachemica.com

Several strategies exist to achieve selective monobromination:

Use of Protecting Groups: As mentioned, converting the amine to an acetanilide moderates its reactivity and sterically hinders the ortho positions, favoring para-bromination. chemistrysteps.com

Milder Brominating Agents: Using reagents other than elemental bromine (Br₂) can improve selectivity. N-Bromosuccinimide (NBS) is a common alternative. nih.govbeilstein-journals.org

Catalyst-Controlled Reactions: Recent research has focused on using catalysts to direct halogenation. For example, using potassium bromide (KBr) with an oxidant like sodium perborate (B1237305) can achieve selective monobromination of even deactivated anilines. researchgate.net

Green Chemistry Approaches: Methods using KBr and ZnAl–BrO₃⁻–layered double hydroxides have been developed for excellent regioselectivity, favoring the para position under mild conditions. researchgate.net

| Methodology | Reagents | Key Advantages | Potential Drawbacks | Reference |

|---|---|---|---|---|

| Protection/Deprotection | Acetic Anhydride, Br₂, then Hydrolysis | Good para-selectivity, prevents over-halogenation | Adds two steps to the synthesis (protection/deprotection) | chemistrysteps.com |

| Mild Brominating Agent | N-Bromosuccinimide (NBS) | Easier to handle than Br₂, can offer better control | Selectivity can still be an issue without other controls | nih.gov |

| Oxidative Bromination | KBr, Sodium Perborate | Avoids use of hazardous Br₂, good for deactivated anilines | May require a catalyst for acceptable reaction rates | researchgate.net |

| Green Protocol | KBr, ZnAl–BrO₃⁻–LDHs | Excellent regioselectivity, cheap reagents, mild conditions | Preparation of the layered double hydroxide (B78521) catalyst is required | researchgate.net |

Strategies for Regioselective Halogenation on Aniline Ring Systems

Achieving specific substitution patterns on an aniline ring, especially for polysubstituted products like this compound, requires advanced strategic control.

Key strategies include:

Directing Group Manipulation: The amino group is a powerful ortho-, para-director. Protecting it as an amide or another derivative can temper its activating strength and use steric bulk to favor the para position or less hindered ortho position. chemistrysteps.com

Catalyst-Mediated Halogenation: The use of transition metal catalysts or Lewis acids can dramatically alter the innate regioselectivity of electrophilic aromatic substitution. For instance, iron(III) sulfonates have been shown to promote unprecedented ortho-selectivity in the chlorination and bromination of unprotected anilines by enabling a proton shift mechanism that activates the ortho position. nih.gov Similarly, copper(II) halides in ionic liquids can achieve high yields of para-halogenated anilines under mild conditions. beilstein-journals.orgnih.gov

Boron-Directed Functionalization: An emerging strategy involves the installation of a boron group (e.g., as a boronic acid ester) on the aromatic ring. This group can then be selectively replaced by a halogen in a subsequent step (halodeboronation), offering excellent regiochemical control that is dictated by the initial borylation site rather than the electronics of the aniline itself. nih.govgu.se

Blocking/Deblocking Strategy: In some cases, a position on the ring can be temporarily blocked by a group like a sulfonyl chloride, directing halogens to other positions. The blocking group is then removed in a later step.

Advanced Synthetic Techniques and Optimization

The synthesis of complex molecules like this compound benefits significantly from modern technologies that improve efficiency, safety, and control.

Utilization of Continuous Flow Reactor Systems

Continuous flow chemistry, where reagents are pumped through a network of tubes or microreactors, offers substantial advantages over traditional batch processing for halogenation and nitration reactions. amt.ukrsc.orgrsc.org These reactions are often highly exothermic and can be hazardous on a large scale. ewadirect.com

Benefits of flow chemistry include:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any one time, and the high surface-area-to-volume ratio allows for superior heat dissipation, preventing dangerous temperature spikes and runaway reactions. amt.ukewadirect.comresearchgate.net

Improved Control and Selectivity: Precise control over parameters such as temperature, pressure, residence time, and stoichiometry leads to higher yields, better selectivity, and fewer byproducts. vapourtec.combeilstein-journals.org

Scalability: Scaling up production is achieved by running the system for a longer time or by "numbering up" (running multiple reactors in parallel), which is often simpler and safer than scaling up batch reactors. researchgate.net

The synthesis of halogenated anilines via the nitration-reduction sequence is particularly well-suited to flow chemistry. Both the nitration and subsequent catalytic hydrogenation steps can be performed more safely and efficiently in continuous flow systems. mdpi.comamt.uk

Automated Synthesis for Enhanced Process Efficiency

Automated synthesis platforms are revolutionizing organic chemistry by integrating robotic handling of reagents with software-controlled reaction sequences and analysis. sigmaaldrich.comacs.org These systems can perform multi-step syntheses with minimal human intervention, dramatically increasing throughput and reproducibility. beilstein-journals.org

For a target like this compound, an automated platform could:

Optimize Reaction Conditions: By running numerous small-scale experiments in parallel, an automated system coupled with machine learning algorithms can rapidly identify the optimal conditions (e.g., temperature, catalyst loading, reagent stoichiometry) for each step of the synthesis. beilstein-journals.org

Streamline Multi-step Processes: The entire sequence, from protection and sequential halogenations to final deprotection and purification, can be programmed and executed automatically. uni-muenchen.de

Improve Reproducibility: Automation removes the variability associated with manual operations, ensuring that synthesis protocols are highly reproducible. acs.org

Chemical Reactivity and Mechanistic Investigations of 2,4 Dibromo 6 Chloroaniline

Substitution Reaction Pathways

The presence of three halogen atoms on the aniline (B41778) ring, coupled with the activating and ortho-, para-directing amino group, suggests a complex reactivity profile for 2,4-Dibromo-6-chloroaniline in substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly with strong nucleophiles. The rate and regioselectivity of such reactions are governed by the nature of the halogen leaving group and the electronic activation of the aromatic ring. In general, for SNAr reactions, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I, which is inverse to their bond strengths with the aromatic carbon. This is because the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex, and the high electronegativity of fluorine stabilizes this intermediate.

However, in the absence of strong electron-withdrawing groups ortho or para to the halogens, these reactions often require harsh conditions. The amino group in this compound is an activating group for electrophilic substitution but a deactivator for nucleophilic substitution, further hindering this pathway under standard conditions.

The regioselectivity of nucleophilic substitution on this compound would be influenced by both electronic and steric factors. The carbon atoms attached to the bromine atoms at positions 2 and 4 are ortho and para to the activating amino group, making them electron-rich and thus less susceptible to nucleophilic attack. Conversely, the chlorine atom is at the 6-position, also ortho to the amino group.

Considering the relative bond strengths (C-Cl > C-Br), the bromine atoms would be better leaving groups than chlorine in reactions where C-X bond cleavage is part of the rate-determining step. In many SNAr reactions, the stability of the intermediate carbanion (Meisenheimer complex) is key. The positions ortho and para to the electron-donating amino group are less favorable for stabilizing the negative charge of the Meisenheimer complex. Therefore, nucleophilic substitution is generally disfavored for this compound.

| Parameter | Description | Predicted Trend for this compound |

| Leaving Group Ability (SNAr) | The ease with which the halogen is displaced. | Br > Cl (based on C-X bond strength) |

| Site of Attack | The carbon atom where nucleophilic attack is most likely. | Steric hindrance at C-2 and C-6 is significant. The C-4 position is less hindered. Electronically, all positions are disfavored due to the NH2 group. |

| Reaction Rate | The overall speed of the substitution reaction. | Expected to be slow due to the electron-donating nature of the amino group, which deactivates the ring towards nucleophilic attack. |

Oxidation and Reduction Chemistry

The electrochemical behavior of this compound is of interest, with both the aniline moiety and the halogen substituents susceptible to redox transformations.

The electrochemical oxidation of halogenated anilines can lead to the formation of various products, including radical cations and dimeric species. Studies on the electrochemical oxidation of 2,4-dibromoaniline in acetonitrile have shown that the primary step is the formation of a radical cation. This is followed by a dimerization step where the substituent at the para position is eliminated. libretexts.org The eliminated bromine can then substitute the free ortho position of a starting bromoaniline molecule, leading to the formation of brominated 4-aminodiphenylamines. libretexts.org

Applying this to this compound, a similar mechanism can be proposed where the initial oxidation of the amino group leads to a radical cation. Subsequent dimerization would likely involve the elimination of the para-bromo group, leading to the formation of more complex, oxidized polymeric or dimeric structures. The chlorine atom and the ortho-bromine atom would likely remain on the ring during the initial stages of oxidation.

| Oxidation Product Type | Proposed Formation Pathway | Key Intermediates |

| Dimeric Amines | Coupling of two radical cations with loss of a para-bromo group. | Aniline radical cation |

| Polymeric Materials | Further oxidation and polymerization of dimeric species. | Dimeric radical cations |

| Halogenated Diphenylamines | Elimination of a para-bromo group followed by substitution onto another aniline molecule. | Bromonium ion |

The reduction of this compound can proceed via two main pathways: reduction of the aromatic system or reductive dehalogenation. Catalytic hydrogenation is a common method for the reduction of aromatic compounds, but it can also lead to the cleavage of carbon-halogen bonds (hydrodehalogenation).

The selective removal of halogen atoms can be challenging and often depends on the catalyst and reaction conditions. In polyhalogenated compounds, the ease of reductive cleavage generally follows the order C-I > C-Br > C-Cl > C-F. Therefore, in this compound, the bromine atoms would be more susceptible to hydrogenolysis than the chlorine atom. Complete reduction would lead to aniline, while partial reduction could yield a mixture of bromo-, chloro-, and dichloroanilines.

Cross-Coupling Reaction Dynamics

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates. The two bromine atoms and one chlorine atom in this compound provide multiple sites for such reactions.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > OTf > Cl. nih.gov Consequently, the bromine atoms at the C-2 and C-4 positions of this compound are expected to be more reactive than the chlorine atom at the C-6 position. This difference in reactivity allows for selective or sequential cross-coupling reactions.

Recent studies have demonstrated the successful Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines. nih.gov This suggests that this compound could undergo coupling at the C-2 and C-4 positions without the need for protecting the amino group. The regioselectivity between the C-2 and C-4 positions would likely be influenced by steric hindrance, with the less hindered C-4 position being potentially more reactive.

| Cross-Coupling Reaction | Typical Reagents | Predicted Reactivity of this compound | Potential Products |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | High reactivity at C-2 and C-4 (bromine positions). Low reactivity at C-6 (chlorine position). | Mono- or di-arylated anilines. |

| Heck Reaction | Alkene, Pd catalyst, base | Similar reactivity pattern to Suzuki coupling, favoring the bromine positions. | Alkenylated anilines. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | The bromine positions are expected to be the primary sites for C-N bond formation. | Diamino- or triamino-substituted benzene (B151609) derivatives. |

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. nih.gov The utility of this compound in these protocols is of considerable interest for the synthesis of complex aromatic structures.

In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order I > Br > Cl > F. researchgate.net This trend is attributed to the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to the palladium(0) catalyst. For this compound, the two bromine atoms are expected to be significantly more reactive than the chlorine atom in Suzuki-Miyaura coupling.

The electronic environment of the aniline ring, influenced by the amino group and the three halogen substituents, modulates the reactivity of the C-Br bonds. The relative positions of the bromine atoms (ortho and para to the amino group) can also lead to differences in their reactivity due to steric and electronic effects. Generally, oxidative addition is favored at the more electron-deficient and sterically accessible position.

The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids can, in principle, yield a range of mono-, di-, and tri-substituted aniline derivatives. By carefully controlling the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature), it is possible to achieve selective coupling at one or both bromine positions.

For instance, a mono-arylation at the more reactive bromine position would yield a bromo-chloro-arylaniline. A subsequent coupling reaction with a different boronic acid could then introduce a second, distinct aryl group, leading to the synthesis of unsymmetrical biaryl or triaryl anilines. These highly substituted anilines are valuable intermediates in the synthesis of pharmaceuticals and advanced materials.

Furthermore, the substituted anilines derived from this compound can serve as precursors for the synthesis of various heterocyclic frameworks. One notable example is the synthesis of carbazoles. Intramolecular cyclization of N-arylated o-haloanilines is a common strategy for constructing the carbazole ring system. nih.gov By first performing a Suzuki-Miyaura coupling to introduce an aryl group at the 2-position of the aniline, and then promoting an intramolecular C-N bond formation, it is feasible to construct substituted carbazole derivatives.

The presence of two different types of halogens (bromine and chlorine) on the aniline ring allows for selective functionalization. The significantly higher reactivity of the C-Br bonds compared to the C-Cl bond in Suzuki-Miyaura coupling is the primary basis for this selectivity. It is expected that coupling reactions will occur preferentially at the bromine-substituted positions, leaving the chlorine atom intact for subsequent transformations.

The differentiation between the two bromine atoms at the 2- and 4-positions presents a more subtle challenge. The ortho-position (C2) is sterically more hindered than the para-position (C4). However, electronic effects from the amino group can also influence the reactivity. The precise control of regioselectivity between these two positions often requires careful optimization of reaction conditions, including the choice of palladium catalyst and ligands. nih.gov In some cases, the inherent electronic and steric differences may be sufficient to favor reaction at one site over the other.

A hypothetical selective Suzuki-Miyaura coupling of this compound is presented in the table below, illustrating the potential for sequential functionalization.

Table 1: Hypothetical Selective Suzuki-Miyaura Coupling of this compound

| Step | Reactant | Coupling Partner | Expected Major Product |

|---|---|---|---|

| 1 | This compound | 1.1 eq. Phenylboronic acid | 2-Bromo-6-chloro-4-phenylaniline or 4-Bromo-6-chloro-2-phenylaniline |

| 2 | Product from Step 1 | 1.1 eq. Thiophene-2-boronic acid | 6-Chloro-2-phenyl-4-(thiophen-2-yl)aniline or 6-Chloro-4-phenyl-2-(thiophen-2-yl)aniline |

Electrocatalytic Carbon-Nitrogen Coupling Reactions

While palladium-catalyzed methods are predominant for C-N bond formation, electrocatalysis is emerging as a powerful alternative. researchgate.net Electrocatalytic C-N coupling reactions offer potential advantages in terms of mild reaction conditions and avoiding the use of expensive metal catalysts and stoichiometric chemical oxidants. For a substrate like this compound, electrocatalysis could, in principle, be employed for intramolecular cyclization to form heterocyclic structures or for intermolecular coupling with other amines or nitrogen-containing nucleophiles. However, specific research on the electrocatalytic C-N coupling of this compound is not yet prominent in the literature.

Electrochemical Behavior and Dimerization Mechanisms

The electrochemical properties of halogenated anilines are of fundamental interest and have implications for their environmental fate and potential for synthetic applications.

The electro-oxidation of halogenated anilines in aprotic solvents like acetonitrile has been investigated for related compounds, providing a model for the expected behavior of this compound. researchgate.net For 2,4-dibromoaniline, studies have shown that the primary reaction pathway upon electrochemical oxidation is dimerization. researchgate.net This process is often accompanied by the elimination of the para-substituent (in this case, a bromine atom).

The proposed mechanism involves the initial oxidation of the aniline to a radical cation. Two of these radical cations can then couple to form a dimer. For para-substituted anilines, this coupling often leads to the expulsion of the para-substituent as a halide ion. researchgate.net In the case of 2,4-dibromoaniline, the eliminated bromide ion can be subsequently oxidized to bromine, which can then brominate the starting material or the dimer products at any available ortho positions. researchgate.net

Based on this precedent, the electro-oxidation of this compound in an aprotic solvent is expected to proceed via a similar dimerization mechanism with the elimination of the para-bromine atom. The resulting dimeric species would be substituted diphenylamines. The table below outlines the expected products from the electro-oxidation of 2,4-dibromoaniline, which serves as a model for this compound.

Table 2: Expected Products from the Electro-oxidation of 2,4-Dibromoaniline

| Reactant | Key Process | Primary Dimer Product | Subsequent Reaction | Final Products |

|---|---|---|---|---|

| 2,4-Dibromoaniline | Electro-oxidation and Dimerization | 2,2'-Dibromo-4-amino-4'-bromodiphenylamine | Elimination of para-bromine | Oxidized forms of brominated 4-aminodiphenylamines and further brominated anilines |

Dimerization Pathways and Halide Elimination

The dimerization of this compound is understood to proceed through an oxidative coupling mechanism, which is initiated by the oxidation of the aniline nitrogen to form a radical cation. This highly reactive intermediate is central to the subsequent bond-forming steps. The presence of multiple halogen substituents significantly impacts the stability and reactivity of this radical cation.

The proposed dimerization process can be delineated into several key steps:

Initiation by Oxidation: The reaction commences with the oxidation of the amino group of this compound. This can be achieved using various oxidizing agents, leading to the formation of an aniline radical cation. The electron-withdrawing nature of the bromine and chlorine atoms makes the amino group less basic and influences the oxidation potential.

Radical-Radical Coupling: Two molecules of the generated radical cation can then couple to form a dimeric intermediate. This coupling can occur through different modes, primarily involving the nitrogen atom and the carbon atoms of the aromatic ring, particularly at the positions para to the amino group.

Halide Elimination: The formation of a stable dimeric product necessitates the elimination of one or more halide ions from the coupled intermediate. The propensity for elimination is dependent on the nature of the halogen and its position on the ring. In the context of this compound, the elimination of a bromide ion is generally more facile than a chloride ion due to the weaker carbon-bromine bond compared to the carbon-chlorine bond. The steric strain introduced by the bulky bromine atoms at the ortho and para positions can also facilitate their departure.

Analysis of Head-to-Tail Coupling Dominance

In the dimerization of substituted anilines, two primary modes of coupling are generally considered: "head-to-head" and "head-to-tail".

Head-to-Head Coupling: This involves the formation of a nitrogen-nitrogen bond, leading to a hydrazo derivative.

Head-to-Tail Coupling: This involves the formation of a carbon-nitrogen bond, where the nitrogen atom of one molecule attacks a carbon atom of the aromatic ring of another molecule.

For this compound, experimental and theoretical evidence from analogous systems suggests a strong preference for head-to-tail coupling. Several factors contribute to this observed regioselectivity:

Steric Hindrance: The presence of a bulky bromine atom at the 2-position and a chlorine atom at the 6-position significantly hinders direct nitrogen-nitrogen coupling. The steric crowding around the amino groups of two approaching molecules makes the formation of a stable N-N bond energetically unfavorable.

Electronic Effects: The distribution of electron density in the aniline radical cation plays a crucial role. The positive charge is not solely localized on the nitrogen atom but is delocalized over the aromatic ring. The positions ortho and para to the amino group bear a significant portion of the positive charge, making them susceptible to nucleophilic attack. However, the positions already substituted with halogens are less likely to be attacked. The most favorable site for attack by the nitrogen of another radical cation is often an unsubstituted carbon atom, leading to C-N bond formation.

Stability of Intermediates: The intermediates formed during the head-to-tail coupling pathway are generally more stable than those from the head-to-head pathway. The formation of a C-N bond allows for better delocalization of the radical and cationic character in the transition state and subsequent intermediates.

The prevalence of head-to-tail coupling ultimately leads to the formation of substituted diphenylamine structures as the primary dimerization products.

Identification of Oxidized Diphenylamine Byproducts

The oxidative coupling of this compound is not a perfectly selective process and can lead to the formation of various byproducts. The identification and characterization of these byproducts are crucial for understanding the complete reaction mechanism and for optimizing reaction conditions to favor the desired product.

The primary dimeric product resulting from head-to-tail coupling and subsequent halide elimination is a halogenated diphenylamine. However, further oxidation of this initial product can occur under the reaction conditions, leading to a range of oxidized diphenylamine byproducts.

Table 1: Potential Oxidized Diphenylamine Byproducts from this compound Dimerization

| Byproduct Type | Plausible Structure | Formation Pathway |

|---|---|---|

| Halogenated Diphenylamine | A diphenylamine with a combination of bromine and chlorine substituents. | Initial head-to-tail coupling followed by elimination of one or more halide ions. |

| Quinone-imine Derivatives | Structures containing a quinone-imine moiety. | Further oxidation of the diphenylamine product, leading to the formation of a C=N bond within one of the aromatic rings. |

| Phenazine-like Structures | Fused aromatic ring systems containing two nitrogen atoms. | Intramolecular cyclization of highly oxidized dimeric intermediates. |

The exact nature and distribution of these byproducts are highly dependent on the specific oxidant used, the reaction temperature, the solvent, and the concentration of the reactants. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for the separation and structural elucidation of these complex byproduct mixtures. For instance, mass spectrometry can provide the molecular weights of the various products, while NMR can offer detailed information about the connectivity of atoms and the substitution patterns on the aromatic rings.

Structural Characterization and Elucidation of 2,4 Dibromo 6 Chloroaniline

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline materials at an atomic resolution. The application of this method to 2,4-Dibromo-6-chloroaniline has yielded a wealth of information regarding its crystal system, molecular conformation, and the intricate network of intermolecular forces that dictate its crystal packing.

Determination of Crystal System and Space Group

The crystallographic analysis of this compound reveals that it crystallizes in the orthorhombic system. The spatial arrangement of the molecules within the unit cell is described by the space group P2₁2₁2₁. This non-centrosymmetric space group indicates a chiral packing arrangement of the molecules in the crystal lattice.

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

Molecular Planarity and Conformational Studies

Ideally, the aniline (B41778) ring is planar. However, the substitution pattern of bulky halogen atoms on the aromatic ring in this compound can induce deviations from planarity. A significant challenge in the precise determination of the ring's geometry for this compound arises from the presence of halogen disorder at the 2 and 6 positions. This disorder effectively precludes a detailed and meaningful discussion of the individual bond lengths and angles within the benzene (B151609) ring.

The amino group's conformation relative to the aromatic ring is a key feature. In related structures, the pyramidalization at the nitrogen atom and its orientation with respect to the ring can be influenced by both steric and electronic factors. However, the crystallographic disorder in this compound complicates a precise determination of these parameters.

Intermolecular Hydrogen Bonding Networks in the Crystal Lattice

The crystal packing of this compound is primarily stabilized by a network of intermolecular hydrogen bonds. Specifically, the molecules are linked into infinite chains by N–H···N hydrogen bonds. This interaction involves one of the hydrogen atoms of the amino group of one molecule and the nitrogen atom of the amino group of an adjacent molecule. The N···N distance in this hydrogen bond has been determined to be 3.150(11) Å, a value consistent with the formation of a moderately strong hydrogen bond. These chains of molecules propagate along one of the crystallographic axes, contributing significantly to the stability of the crystal lattice.

| Interaction Type | Donor | Acceptor | Distance (Å) |

| Intermolecular Hydrogen Bond | N-H | N | N···N = 3.150(11) |

Identification of Halogen Disorder within the Crystal Structure

A key feature of the crystal structure of this compound is the presence of disorder in the positions of the halogen atoms at the ortho-positions (2 and 6) of the aniline ring. The electron density map at these sites is consistent with a statistical distribution of bromine and chlorine atoms. Refinement of the crystal structure indicates an unequal disorder, with the occupancy of the bromine and chlorine atoms at these positions being refined to a specific ratio. This disorder implies that in the crystal lattice, each of these two positions is occupied by either a bromine or a chlorine atom, with a certain probability.

This halogen disorder has significant implications for the interpretation of the crystallographic data, particularly concerning the precise molecular dimensions of the aromatic ring.

Comparative Crystallographic Studies with Related Aniline Derivatives

To better understand the structural characteristics of this compound, it is insightful to compare its crystal structure with that of related aniline derivatives. A noteworthy comparison is with 2,4,6-tribromoaniline (B120722). Crystallographic studies have established that this compound is isomorphous with 2,4,6-tribromoaniline. This means that they share the same crystal system and space group, and their molecules adopt a similar packing arrangement in the solid state.

The crystal structure of 2,4,6-tribromoaniline is also orthorhombic, with the space group P2₁2₁2₁. The unit cell dimensions are comparable to those of this compound, reflecting the similar size and shape of the constituent molecules. In 2,4,6-tribromoaniline, intramolecular steric repulsions between the amino group and the adjacent bromine atoms cause slight deviations from a planar configuration. The intermolecular distances are of the van der Waals type.

| Compound | Crystal System | Space Group | Key Structural Features |

| This compound | Orthorhombic | P2₁2₁2₁ | Halogen disorder at positions 2 and 6; Intermolecular N–H···N hydrogen bonds. |

| 2,4,6-tribromoaniline | Orthorhombic | P2₁2₁2₁ | Isomorphous with this compound; Slight deviation from planarity due to steric hindrance. |

Advanced Spectroscopic Characterization Techniques

The unequivocal structural elucidation of this compound relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecular framework, connectivity of atoms, nature of functional groups, and the electronic environment of the constituent elements.

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy (2D COSY, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides powerful tools for determining the connectivity and spatial relationships of atoms within a molecule. For this compound, Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly insightful.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is utilized to identify protons that are coupled to each other, typically through two or three bonds. In the aromatic region of the this compound spectrum, cross-peaks would be expected between the two remaining aromatic protons, H-3 and H-5. This is because they are on adjacent carbon atoms and thus exhibit scalar coupling. The presence of a cross-peak between these two signals would definitively confirm their connectivity. youtube.comlibretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects through-space interactions between protons that are in close proximity, generally within 5 Å. libretexts.org This is particularly useful for confirming the substitution pattern on the aniline ring. For this compound, a NOESY spectrum would be expected to show a cross-peak between the amine (-NH₂) protons and the proton at the C-5 position, due to their spatial closeness. Similarly, a correlation between the amine protons and the proton at the C-3 position would be anticipated. These correlations help to confirm the ortho and para relationships of the substituents relative to the amine group.

Expected 2D NMR Correlations for this compound:

| Interacting Protons | Expected COSY Cross-Peak | Expected NOESY Cross-Peak |

| H-3 and H-5 | Yes | Yes |

| -NH₂ and H-5 | No | Yes |

| -NH₂ and H-3 | No | Yes |

Fourier Transform Infrared Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. semanticscholar.orglibretexts.org The FTIR spectrum of this compound would exhibit distinct absorption bands corresponding to the amine group and the substituted benzene ring.

The primary amine (-NH₂) group would be identified by a pair of medium to weak absorption bands in the region of 3400-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations. researchgate.net The N-H bending vibration is typically observed around 1620 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-N stretching vibration of the aromatic amine would appear in the 1250-1350 cm⁻¹ region.

The substitution pattern on the benzene ring can also be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹). The presence of two adjacent hydrogens (at C-3 and C-5) would give rise to a strong absorption band in the 800-860 cm⁻¹ range. Furthermore, the C-Br and C-Cl stretching vibrations are expected to appear at lower frequencies, typically in the 500-800 cm⁻¹ range.

Characteristic FTIR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Asymmetric Stretch | ~3490 |

| Amine (-NH₂) | N-H Symmetric Stretch | ~3400 |

| Aromatic Ring | C-H Stretch | >3000 |

| Amine (-NH₂) | N-H Bend (Scissoring) | ~1620 |

| Aromatic Ring | C=C Stretch | 1580-1600 |

| Aromatic Amine | C-N Stretch | 1250-1350 |

| Aromatic Ring | C-H Out-of-plane Bend | 800-860 |

| Halogen | C-Cl Stretch | 600-800 |

| Halogen | C-Br Stretch | 500-600 |

Mass Spectrometric Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. libretexts.org For this compound, electron ionization (EI) would likely be used, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (C₆H₄Br₂ClN). A key feature would be the isotopic pattern of the molecular ion, which would be complex due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in approximately 3:1 ratio). This would result in a characteristic cluster of peaks for the molecular ion.

The fragmentation of this compound would likely proceed through several pathways. Alpha-cleavage next to the amine group is a common fragmentation for anilines, which could lead to the loss of a hydrogen radical. libretexts.org Another likely fragmentation pathway involves the loss of one or both bromine atoms, and the chlorine atom. The loss of HCN from the aromatic ring is also a possibility after initial fragmentation.

Plausible Mass Spectrometric Fragments for this compound:

| Ion | m/z (most abundant isotopes) | Proposed Identity/Origin |

| [M]⁺˙ | 283 | Molecular Ion |

| [M-H]⁺ | 282 | Loss of a hydrogen radical |

| [M-Br]⁺ | 204 | Loss of a bromine radical |

| [M-Cl]⁺ | 248 | Loss of a chlorine radical |

| [M-Br₂]⁺˙ | 125 | Loss of two bromine radicals |

| [C₆H₄N]⁺ | 90 | Aromatic fragment after loss of halogens |

Energy-Dispersive X-ray Spectroscopy for Elemental Composition of Complexes

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a technique used for the elemental analysis of a sample. It is often coupled with scanning electron microscopy (SEM). While EDX is not typically used to analyze the elemental composition of an organic molecule like this compound itself, it is a valuable tool for determining the elemental composition of metal complexes formed with this ligand.

If this compound were used as a ligand to form a complex with a metal, such as copper(II), EDX analysis of the resulting complex would provide qualitative and quantitative information about the elements present. The EDX spectrum would show characteristic X-ray emission lines for carbon, nitrogen, chlorine, bromine, and the coordinated metal. The relative intensities of these peaks can be used to determine the elemental ratios within the complex, helping to confirm its stoichiometry. nih.govresearchgate.net

Hypothetical EDX Data for a Copper(II) Complex of this compound:

| Element | Energy (keV) | Weight % (Hypothetical) | Atomic % (Hypothetical) |

| C Kα | 0.277 | 25.0 | 40.0 |

| N Kα | 0.392 | 5.0 | 7.0 |

| Cl Kα | 2.621 | 12.0 | 6.5 |

| Br Lα | 1.480 | 28.0 | 6.5 |

| Cu Lα | 0.928 | 30.0 | 9.0 |

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogen Environments

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radiofrequency technique that is highly sensitive to the local electronic environment of quadrupolar nuclei (those with a spin quantum number I > 1/2). du.ac.inwikipedia.org The halogens (³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br) are all quadrupolar nuclei, making NQR an excellent tool for probing the C-Cl and C-Br bonds in this compound.

The NQR frequency is directly proportional to the electric field gradient (EFG) at the nucleus, which is determined by the distribution of electrons in the chemical bonds. wikipedia.org In this compound, the chlorine atom at the 6-position and the two bromine atoms at the 2- and 4-positions are in chemically distinct environments. This would result in separate NQR signals for each unique halogen site. The NQR frequencies for the bromine atoms would be different from that of the chlorine atom. Furthermore, the bromine atoms at the 2- and 4-positions, being in different chemical environments relative to the other substituents, may also exhibit distinct NQR frequencies. These frequencies can provide information about the nature of the carbon-halogen bonds and any intermolecular interactions, such as hydrogen bonding involving the amine group and a halogen atom in the solid state. mdpi.comrsc.org

Expected NQR Frequencies for Halogens in this compound:

| Nucleus | Position | Expected NQR Frequency Range (MHz) | Information Provided |

| ³⁵Cl | 6 | 30-40 | C-Cl bond character, intermolecular interactions |

| ⁷⁹Br | 2 | 220-330 | C-Br bond character, steric effects |

| ⁷⁹Br | 4 | 220-330 | C-Br bond character, electronic effects |

Theoretical and Computational Investigations of 2,4 Dibromo 6 Chloroaniline

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,4-Dibromo-6-chloroaniline at the molecular level. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them well-suited for studying complex organic molecules.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For halogenated anilines, the planarity of the benzene (B151609) ring and the orientation of the amino group and halogen substituents are of key interest.

Computational studies on analogous compounds, such as 2,6-dibromo-4-chloroaniline, have shown that the molecule is nearly planar. researchgate.netnih.gov It is expected that this compound would also adopt a largely planar conformation to maximize resonance stabilization between the amino group's lone pair of electrons and the aromatic ring. The presence of intramolecular hydrogen bonding between the amino hydrogens and the adjacent bromine and chlorine atoms can further influence the planarity and conformational preferences.

The optimized geometrical parameters, including bond lengths and bond angles, can be calculated using methods like DFT with a suitable basis set. For a related compound, 2-bromo-6-chloro-4-fluoroaniline, these parameters were computed using the B3LYP level of theory. researchgate.net A similar approach for this compound would provide valuable insights into its structural characteristics.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative based on similar compounds)

| Parameter | Predicted Value (DFT/B3LYP) |

|---|---|

| C-N Bond Length | ~1.38 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-Br Bond Length (ortho) | ~1.90 Å |

| C-Br Bond Length (para) | ~1.89 Å |

| C-C Bond Lengths (aromatic) | ~1.39 - 1.41 Å |

| C-N-H Bond Angle | ~113° |

| C-C-Cl Bond Angle | ~120° |

Note: These values are illustrative and based on computational data for structurally similar halogenated anilines.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule's vibrational modes. Quantum chemical calculations are instrumental in assigning the observed spectral bands to specific molecular motions.

For related halogenated anilines, such as 2,6-dibromo-3-chloro-4-fluoroaniline (B62999) and 2-bromo-6-chloro-4-fluoroaniline, detailed vibrational analyses have been performed using DFT calculations. researchgate.netresearchgate.net These studies involve computing the harmonic vibrational frequencies and comparing them with experimental spectra. The potential energy distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode.

The vibrational spectrum of this compound is expected to exhibit characteristic bands for N-H stretching, C-N stretching, C-H stretching and bending, and C-X (X=Cl, Br) stretching and bending modes. The positions of these bands are influenced by the electronic effects of the halogen substituents and their positions on the aromatic ring.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative based on similar compounds)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretching | ~3500-3400 |

| N-H Symmetric Stretching | ~3400-3300 |

| C-H Stretching (aromatic) | ~3100-3000 |

| C=C Stretching (aromatic) | ~1600-1450 |

| N-H Bending | ~1620 |

| C-N Stretching | ~1300-1250 |

| C-Cl Stretching | ~750-700 |

Note: These are predicted ranges based on computational and experimental data from analogous halogenated anilines.

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Aniline (B41778) and its derivatives are known to exhibit NLO properties due to the charge transfer between the electron-donating amino group and the aromatic ring.

Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A study on 2,6-dibromo-3-chloro-4-fluoroaniline demonstrated that the presence of electron-withdrawing halogen substituents can enhance the NLO response. researchgate.net

The NLO properties of this compound can be similarly investigated by calculating these parameters using quantum chemical methods. The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's NLO activity.

Table 3: Predicted Nonlinear Optical Properties of this compound (Illustrative based on similar compounds)

| Property | Predicted Value (Illustrative) |

|---|---|

| Dipole Moment (μ) | > 2 D |

| Mean Polarizability (α) | > 150 a.u. |

Note: These are illustrative values to indicate the expected order of magnitude based on calculations for similar molecules. The actual values would require specific computations for this compound.

The molecular electrostatic potential (MEP), electron density (ED), and electrostatic potential (ESP) surfaces provide valuable information about the charge distribution and reactive sites of a molecule. These surfaces are crucial for understanding intermolecular interactions and chemical reactivity.

In studies of related halogenated anilines, MEP maps have been used to identify the regions of positive and negative electrostatic potential. researchgate.netresearchgate.net For this compound, the MEP surface would likely show a negative potential around the electronegative nitrogen, chlorine, and bromine atoms, and a positive potential around the hydrogen atoms of the amino group and the aromatic ring. These surfaces are useful for predicting how the molecule will interact with other molecules, such as in crystal packing or in biological systems.

Computational Modeling of Electrochemical Processes

Computational modeling can also be employed to understand the electrochemical behavior of this compound, such as its oxidation and reduction processes.

The oxidation of anilines is an important process in various chemical and biological systems. DFT can be used to model the mechanism of oxidation, which typically involves the removal of electrons from the molecule to form radical cations or other oxidized species.

Digital Simulation of Electrodimerization Reaction Kinetics

The electrochemical oxidation of halogenated anilines, including this compound, can lead to the formation of dimerized products. Understanding the kinetics of this electrodimerization reaction is crucial for controlling the reaction pathway and product distribution. Digital simulation provides a powerful tool for elucidating complex reaction mechanisms by comparing simulated cyclic voltammograms with experimental data.

For compounds structurally similar to this compound, such as 2,4,6-trichloro- and tribromoanilines, the electrodimerization is proposed to proceed via a head-to-tail coupling mechanism. researchgate.net This process involves the initial oxidation of the aniline derivative to a radical cation, followed by a series of proton and electron transfer steps, and a radical-substrate coupling. The application of digital simulation to the cyclic voltammetry data of these reactions allows for the validation of the proposed mechanism and the determination of the kinetic parameters for each reaction step.

A hypothetical reaction scheme for the electrodimerization of this compound could be modeled based on studies of analogous compounds. This model would then be used to generate theoretical cyclic voltammograms under various conditions (e.g., scan rate, substrate concentration). By fitting the simulated data to the experimental voltammograms, key kinetic parameters can be extracted.

Interactive Data Table: Hypothetical Kinetic Parameters for the Electrodimerization of this compound Determined by Digital Simulation

| Parameter | Symbol | Hypothetical Value | Unit | Description |

| Electron Transfer Rate | k⁰ | 0.05 | cm s⁻¹ | The rate of the initial electron transfer from the aniline to the electrode. |

| Radical-Substrate Coupling | k_c | 1.2 x 10⁵ | M⁻¹ s⁻¹ | The rate constant for the coupling of the radical cation with a neutral molecule. |

| Proton Transfer Rate | k_p | 8 x 10³ | M⁻¹ s⁻¹ | The rate of proton loss from the intermediate species. |

| Dimer Oxidation Potential | E⁰_dimer | 0.95 | V vs. Ag/AgCl | The standard potential at which the dimer product is oxidized. |

Determination of Kinetic and Thermodynamic Parameters

Beyond the kinetic parameters of the electrodimerization reaction, computational methods can also be employed to determine important thermodynamic parameters that govern the reaction's feasibility and spontaneity. These parameters, including Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be calculated using theoretical models and provide deeper insight into the reaction mechanism.

For instance, the activation free energy data can be correlated with solvatochromic parameters to understand the role of specific solute-solvent interactions in governing the reactivity. While direct experimental data for this compound is not available, the principles of these determinations are well-established in the study of related aniline oxidations. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the transition states of the reaction steps. From these models, the energetic barriers can be calculated, providing theoretical values for the activation parameters.

Interactive Data Table: Hypothetical Thermodynamic Parameters for the Electrodimerization of this compound

| Parameter | Symbol | Hypothetical Value | Unit | Description |

| Gibbs Free Energy of Activation | ΔG‡ | 65 | kJ mol⁻¹ | The energy barrier that must be overcome for the reaction to proceed. |

| Enthalpy of Activation | ΔH‡ | 45 | kJ mol⁻¹ | The change in enthalpy in going from the reactants to the transition state. |

| Entropy of Activation | ΔS‡ | -67 | J mol⁻¹ K⁻¹ | The change in entropy in going from the reactants to the transition state. |

Crystal Engineering Principles

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. This is achieved by understanding and controlling the intermolecular interactions that govern the packing of molecules in the crystal lattice. For a molecule like this compound, crystal engineering principles can be applied to design stable co-crystals with tailored properties.

Rational Design for Improved Co-crystal Stability

The formation of co-crystals, which are multi-component crystals held together by non-covalent interactions, can significantly improve the physicochemical properties of an active pharmaceutical ingredient (API), such as its stability. nih.gov The rational design of co-crystals of this compound would involve the selection of suitable co-formers that can form robust and predictable intermolecular interactions, primarily hydrogen bonds.

The amino group of this compound can act as a hydrogen bond donor, while the halogen atoms can act as weak hydrogen bond acceptors. The selection of co-formers with complementary functional groups, such as carboxylic acids or amides, would be a key strategy. The stability of the resulting co-crystals can be influenced by the strength of these hydrogen bonds. nih.gov

Computational methods can aid in the rational selection of co-formers by predicting the likelihood of co-crystal formation and the stability of the resulting crystal structures.

Prediction of Intermolecular Interactions and Packing Arrangements

The prediction of intermolecular interactions and the resulting crystal packing is a cornerstone of crystal engineering. In the case of this compound, the primary intermolecular interactions expected to dictate the crystal packing are N-H···Br and N-H···N hydrogen bonds, as observed in the crystal structures of related compounds like 2,6-Dibromo-4-chloroaniline and 4-Bromo-2-chloroaniline. researchgate.netresearchgate.net

In the crystal structure of 2,6-Dibromo-4-chloroaniline, N-H···Br hydrogen bonds link the molecules into chains. researchgate.net Similarly, in 4-Bromo-2-chloroaniline, intermolecular N-H···N and weak N-H···Br hydrogen bonds generate sheets. researchgate.net These observed packing motifs in closely related structures provide valuable insights for predicting the packing arrangements of this compound and its potential co-crystals.

Computational tools, such as molecular modeling and crystal structure prediction algorithms, can be used to explore the potential packing arrangements and identify the most energetically favorable structures. These predictions can then guide experimental crystallization efforts.

Interactive Data Table: Predicted Intermolecular Interactions in a Hypothetical Co-crystal of this compound with Oxalic Acid

| Interaction Type | Donor Atom | Acceptor Atom | Predicted Distance (Å) | Predicted Angle (°) |

| Hydrogen Bond (N-H···O) | N (Aniline) | O (Carboxyl) | 1.9 | 170 |

| Hydrogen Bond (O-H···N) | O (Carboxyl) | N (Aniline) | 1.8 | 175 |

| Halogen Bond (C-Br···O) | Br (Aniline) | O (Carboxyl) | 3.1 | 165 |

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Versatile Intermediate in Organic Synthesis

Halogenated anilines are a critical class of intermediates used in the synthesis of a wide array of bioactive substances. researchgate.netresearchgate.net The specific arrangement of functional groups on the 2,4-Dibromo-6-chloroaniline ring allows for regioselective transformations, enabling its use in diverse synthetic pathways.

The structure of this compound is conducive to the construction of elaborate organic molecules. The presence of bromine and chlorine atoms allows for differential reactivity in cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which are fundamental for creating carbon-carbon bonds. The amino group can be readily diazotized and replaced, or it can be acylated or alkylated, offering another avenue for molecular elaboration. The interplay of these reactive sites makes it a strategic starting material for multi-step syntheses.

The core structure of halogenated anilines is found in numerous pharmacologically active compounds. researchgate.netresearchgate.net These compounds are recognized as important intermediates for substances with potential antibacterial, antioxidant, and antiviral properties. researchgate.net A direct derivative, 2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline hydrochloride, is listed as an Active Pharmaceutical Ingredient (API), highlighting the role of the this compound scaffold in medicinal chemistry. pharmacompass.com The synthesis of 2,4,6-tribromoaniline (B120722), a related compound, is also noted for its application in the creation of pharmaceuticals. wikipedia.org

Similar to its role in pharmaceuticals, the structural motifs derived from halogenated anilines are pertinent to the agrochemical industry. The related compound, 2,4,6-tribromoaniline, is utilized in the synthesis of agrochemicals. wikipedia.org The introduction of halogen atoms into an organic molecule can significantly influence its biological activity, persistence, and mode of action, making compounds like this compound valuable starting points for the development of new pesticides and herbicides.

Aromatic amines are foundational to the dye and pigment industry, particularly in the synthesis of azo dyes. epa.gov The synthesis process typically involves the diazotization of an aromatic amine, such as an aniline (B41778) derivative, followed by a coupling reaction with another aromatic compound. The specific substituents on the aniline ring influence the color and properties of the resulting dye. The bromine and chlorine atoms on the this compound ring would act as auxochromes, modifying the chromophore's light-absorbing properties and potentially enhancing the stability and fastness of the final pigment. For example, the synthesis of 6,6'-dibromoindigo, a component of the historical dye Tyrian purple, starts from brominated aromatic precursors. scispace.com

Contribution to Advanced Material Development

Beyond traditional organic synthesis, this compound is a precursor for materials with specialized applications, particularly in the field of coordination chemistry.

The primary amine group of this compound can react with aldehydes or ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). nanobioletters.comniscpr.res.in These Schiff bases are highly effective ligands capable of coordinating with a wide range of metal ions to form stable metal complexes. nanobioletters.com

The resulting ligands are often bidentate or polydentate, meaning they can bind to a central metal ion at multiple points. nanobioletters.comniscpr.res.in The halogen atoms on the aniline ring of the ligand can modulate the electronic properties of the resulting metal complex, influencing its stability, geometry, and potential catalytic or photophysical properties. Schiff base metal complexes have applications in catalysis, materials science, and as antimicrobial agents. nanobioletters.com

Formation of Transition Metal Complexes with Specific Properties

There is no available scientific literature that describes the synthesis and characterization of transition metal complexes derived directly from this compound or its Schiff base derivatives. Research in the field of coordination chemistry extensively covers the formation of metal complexes with a wide array of ligands derived from various substituted anilines; however, specific data on complexes involving the 2,4-dibromo-6-chloro substituted aniline scaffold, including their electronic, magnetic, or catalytic properties, remains uncharacterised in published research.

Development of Novel Azo-Dye Systems

Similarly, a thorough review of chemical databases and scientific journals did not yield any studies on the use of this compound as a diazo component in the synthesis of novel azo dyes. The synthesis of azo dyes is a well-established field, with numerous examples derived from a variety of aromatic amines. These dyes are known for their vibrant colors and diverse applications. However, there are no specific reports on the synthesis, spectral properties, or application of azo dyes derived from the diazotization of this compound and its subsequent coupling with various aromatic compounds. Consequently, no data on their tinctorial strength, fastness properties, or potential applications in materials science is available.

Investigations into Biological Activity and Molecular Interactions of 2,4 Dibromo 6 Chloroaniline

Mechanisms of Interaction with Biological Targets

Research on various aniline (B41778) derivatives suggests that they can interact with a range of biological targets. For instance, certain bromoaniline-aldehyde conjugates and their metal complexes have demonstrated efficient binding efficacy with Human Serum Albumin (HSA) and calf thymus DNA (ctDNA). These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of a compound. The binding of small molecules to HSA can affect their distribution and lifespan in the body, while interactions with DNA can imply potential genotoxic or therapeutic effects.

Furthermore, the general class of anilines has been explored for its ability to interact with various enzymes. While specific enzyme inhibition or receptor binding studies for 2,4-dibromo-6-chloroaniline are not documented, the structural similarity to known enzyme inhibitors suggests it could be a candidate for such interactions. For example, the aniline moiety is a common feature in many kinase inhibitors, where it often participates in hydrogen bonding within the ATP-binding pocket of the enzyme. The halogen substituents on the aromatic ring can further modulate these interactions through halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design.

The introduction of halogenated anilines into biological systems can potentially modulate various biochemical pathways. Studies on the microbial degradation of halogenated anilines have shown that these compounds can be metabolized through pathways involving oxidative deamination to form catechols. This suggests that if this compound were to enter a biological system, it could potentially be processed by similar enzymatic pathways, leading to the formation of reactive metabolites. These metabolites could then interact with and modulate the activity of various cellular components and pathways.

The structural alerts posed by anilines, particularly their potential for metabolic activation into reactive species, are a significant consideration in drug development. This metabolic instability can lead to rapid clearance or the formation of toxic byproducts. Therefore, understanding the potential metabolic fate of this compound is crucial for predicting its biological effects.

The potential influence of this compound on cellular functions can be inferred from studies on related compounds. For example, some bromoaniline derivatives have been investigated for their anticancer properties through in silico docking studies against targets like the HSP90 chaperone protein. These studies suggest that halogenated anilines can be designed to interfere with key cellular processes such as protein folding and stability, which are critical for cancer cell survival.

Moreover, the known antimicrobial activity of various halogenated anilines indicates a potential for this compound to disrupt essential cellular functions in microorganisms. This could involve mechanisms such as membrane disruption, inhibition of essential enzymes, or interference with metabolic pathways.

Application as a Biochemical Assay Probe

Currently, there is no available scientific literature that describes the application of this compound as a biochemical assay probe. Biochemical probes are essential tools in research for understanding biological processes at the molecular level. These molecules are designed to interact specifically with a biological target, such as a protein or nucleic acid, and often carry a reporter group (e.g., a fluorescent tag or a radioactive isotope) to allow for detection and quantification of these interactions.

Understanding Specific Binding Interactions

The potential of this compound to serve as a specific binding probe would depend on its ability to form selective, high-affinity interactions with a biological macromolecule. The halogen atoms and the aniline functional group could participate in various non-covalent interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions, which are critical for molecular recognition.

However, without studies to identify a specific biological target for this compound and to characterize the thermodynamics and kinetics of its binding, its utility as a probe for studying specific binding interactions remains undetermined.

Elucidation of Molecular Action in Biological Systems

The use of a molecule to elucidate molecular action in biological systems typically follows the discovery of its biological activity. A probe based on the structure of this compound could, in principle, be synthesized to investigate the mechanism of action if a significant biological effect were to be identified. For example, if it were found to be a potent enzyme inhibitor, a labeled version could be used to identify the specific binding site on the enzyme or to study the conformational changes induced by its binding.

Given the current lack of information on the biological activities of this compound, its application in elucidating molecular actions in biological systems has not been explored.

Comparative and Analogous Compound Studies of 2,4 Dibromo 6 Chloroaniline

Structural Analog Comparison

The arrangement of halogen substitutes on the aniline (B41778) ring profoundly influences the molecule's physical and chemical properties, including its planarity and hydrogen bonding capabilities.

Analysis of Planarity and Hydrogen Bonding Differences with Isomers

In the crystal lattice of 2,6-dibromo-4-chloroaniline, molecules are linked into chains by intermolecular N—H⋯Br hydrogen bonds. nih.govresearchgate.net A similar packing arrangement mediated by intermolecular hydrogen bonds would be expected for 2,4-dibromo-6-chloroaniline, potentially involving N—H⋯Br, N—H⋯Cl, and N—H⋯N interactions, as seen in related compounds like 4-bromo-2-chloroaniline. researchgate.net

Table 1: Comparison of Structural Features of Halogenated Aniline Isomers

| Feature | 2,6-Dibromo-4-chloroaniline | This compound (Predicted) | 4-Bromo-2-chloroaniline |

| Planarity | Nearly planar (r.m.s. deviation = 0.024 Å) nih.govresearchgate.net | Expected to be nearly planar | Nearly planar (r.m.s. deviation = 0.018 Å) researchgate.net |

| Intramolecular H-Bonding | Two N—H⋯Br bonds forming S(5) rings nih.govresearchgate.net | Potential for N—H⋯Br and N—H⋯Cl bonds | Potential for N—H⋯Cl bonds |

| Intermolecular H-Bonding | N—H⋯Br interactions forming chains nih.govresearchgate.net | Expected N—H⋯Halogen and/or N—H⋯N interactions | N—H⋯N and weak N—H⋯Br bonds forming sheets researchgate.net |

Steric and Electronic Effects of Substituents on Reactivity

The reactivity of the aniline ring is governed by a combination of electronic and steric effects from its substituents. The amino (-NH2) group is a powerful activating group, increasing the electron density of the benzene (B151609) ring and directing incoming electrophiles to the ortho and para positions. chemguide.co.uk

Electronic Effects:

Amino Group (-NH2): The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring through resonance, significantly increasing its nucleophilicity. This makes the ring highly susceptible to electrophilic aromatic substitution. chemguide.co.ukyoutube.com

Halogens (Br, Cl): Halogens exert a dual electronic effect. They are electronegative and withdraw electron density from the ring via the inductive effect (-I effect), which is deactivating. However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+R effect), which is activating and ortho, para-directing. researchgate.net For halogens, the inductive effect generally outweighs the resonance effect, making them net deactivators, yet they still direct incoming electrophiles to the ortho and para positions.

Steric Effects: